molecular formula C12H10BrClN2O2 B13757596 5-Bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester

5-Bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B13757596
M. Wt: 329.57 g/mol
InChI Key: IHBDRHYIWCGCLZ-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound that features a pyrazole ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the pyrazole ring. Bromination of the pyrazole ring is achieved using N-bromosuccinimide (NBS) under radical conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Bases (e.g., sodium hydroxide): Used in the formation of the pyrazole ring.

    Oxidizing Agents (e.g., potassium permanganate): Used for oxidation reactions.

Major Products Formed

    Substituted Pyrazoles: Formed through substitution reactions.

    Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.

Scientific Research Applications

5-Bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyrazole ring can participate in hydrogen bonding and van der Waals interactions with biological molecules, affecting their function. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(2-chloro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with a different position of the carboxylic acid group.

    5-Bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester: Similar structure but with a different ester group.

Uniqueness

5-Bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C12H10BrClN2O2

Molecular Weight

329.57 g/mol

IUPAC Name

ethyl 5-bromo-1-(2-chlorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H10BrClN2O2/c1-2-18-12(17)9-7-11(13)16(15-9)10-6-4-3-5-8(10)14/h3-7H,2H2,1H3

InChI Key

IHBDRHYIWCGCLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)Br)C2=CC=CC=C2Cl

Origin of Product

United States

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